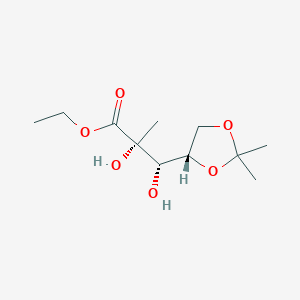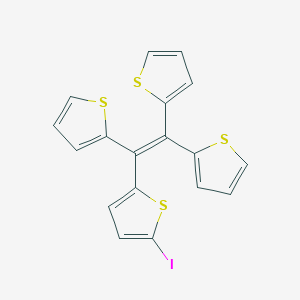
2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene is a complex organic compound featuring a thiophene ring system with iodine substitution. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene typically involves the following steps:
Formation of 5-Iodothiophene: This can be achieved through iodination of thiophene using iodine and an oxidizing agent like nitric acid.
Coupling Reaction: The iodinated thiophene is then subjected to a coupling reaction with ethene derivatives under palladium-catalyzed conditions to form the desired trithiophene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a simpler thiophene derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine.
Substitution: Thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the fabrication of conductive polymers and advanced materials for various industrial applications.
Wirkmechanismus
The mechanism by which 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,2’'-(2-(5-Bromothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Chlorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Fluorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
Uniqueness
The presence of the iodine atom in 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene imparts unique electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring high binding affinity and specificity.
Eigenschaften
Molekularformel |
C18H11IS4 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-iodo-5-(1,2,2-trithiophen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C18H11IS4/c19-16-8-7-15(23-16)18(14-6-3-11-22-14)17(12-4-1-9-20-12)13-5-2-10-21-13/h1-11H |
InChI-Schlüssel |
AQBIJRIHJQRTPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=C(S3)I)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)

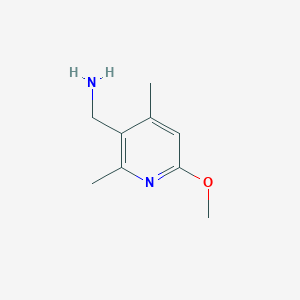
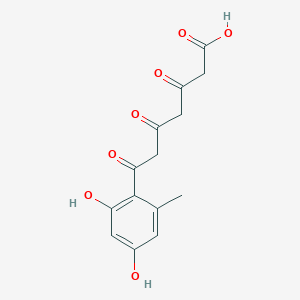
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)


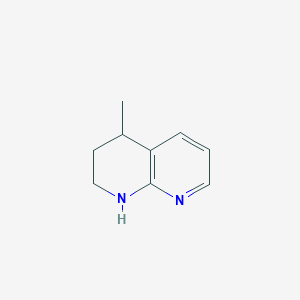
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
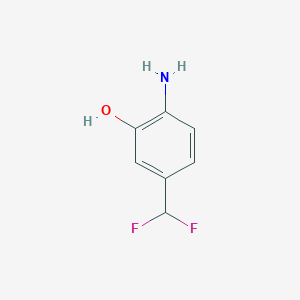
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

